2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin
Description
Overview of Rosuvastatin and its Significance in Pharmaceutical Chemistry
Rosuvastatin is a synthetic, enantiomerically pure antilipemic agent belonging to the statin class of medications. nih.gov It is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, a critical enzyme that catalyzes an early, rate-limiting step in cholesterol biosynthesis in the liver. drugbank.com By inhibiting this enzyme, Rosuvastatin reduces the liver's capacity to produce cholesterol. This action leads to an increase in the number of hepatic low-density lipoprotein (LDL) receptors on cell surfaces, which enhances the uptake and breakdown of LDL cholesterol from the bloodstream. Furthermore, Rosuvastatin also impedes the hepatic synthesis of very-low-density lipoprotein (VLDL), contributing to a reduction in the total number of VLDL and LDL particles. derpharmachemica.com
Its high hydrophilicity and minimal metabolism via the Cytochrome P450 system distinguish it from other statins, which can reduce the risk of certain drug-drug interactions. drugbank.com The chemical and pharmacological properties of Rosuvastatin have established it as a significant compound in pharmaceutical chemistry and a widely utilized therapy for managing dyslipidemia. ijpsr.com
Below is a data table summarizing the key identifiers for Rosuvastatin Calcium.
Table 1: Chemical Identification of Rosuvastatin Calcium| Identifier | Data |
|---|---|
| Synonym | (E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid, calcium salt (2:1) nawah-scientific.com |
| CAS Number | 147098-20-2 nawah-scientific.com |
| Molecular Formula | C22H28FN3O6S (for Rosuvastatin free acid) drugbank.com |
| Molecular Weight | 481.54 g/mol (for Rosuvastatin free acid) drugbank.com |
Importance of Related Substances and Impurities in Active Pharmaceutical Ingredients (APIs)
In pharmaceutical manufacturing, impurities are unwanted chemical substances that can be present in the final API. synthinkchemicals.com These substances can originate from various sources, including starting materials, intermediates, by-products of synthesis, or degradation of the API during manufacturing or storage. synthinkchemicals.com The control of impurities is a critical issue for the pharmaceutical industry.
The presence of these substances, even in trace amounts, can significantly influence the quality, safety, and efficacy of the final drug product. ijpsr.com Degradation products, which are impurities that result from chemical changes to the drug substance over time or under the influence of factors like light, heat, or pH, are of particular concern. nih.govoup.comresearchgate.net Forced degradation studies are intentionally conducted to identify the likely degradation products that may arise during the product's shelf life. nih.govoup.comsemanticscholar.org
Regulatory bodies worldwide mandate the identification, characterization, and control of impurities. derpharmachemica.com This rigorous process ensures that any potential risks associated with these compounds are understood and mitigated. Therefore, the synthesis and characterization of potential impurities as reference standards are essential for developing validated analytical methods to monitor the purity and stability of the API. magtechjournal.com
Rationale for Dedicated Research on 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin
This compound, also known as the Rosuvastatin dehydro analog, is a known impurity of Rosuvastatin. As a related substance, it is crucial for quality control during the manufacturing and stability testing of Rosuvastatin-containing pharmaceuticals. Research is dedicated to this specific compound to enable its use as a reference standard. magtechjournal.com
By synthesizing and characterizing this impurity, analytical scientists can develop highly specific methods to detect and quantify its presence in the Rosuvastatin API. This ensures that batches of the drug meet the stringent purity requirements set by pharmacopeias and regulatory agencies like the European Pharmacopoeia (EP), where it may be listed as a specified impurity (e.g., Rosuvastatin EP Impurity N). synthinkchemicals.comsynthinkchemicals.com The availability of a well-characterized standard of this compound is fundamental to validating the analytical procedures used for quality control, thereby ensuring the consistency and safety of the final medicinal product.
The following data table provides key chemical information for this specific Rosuvastatin impurity.
Table 2: Chemical Identification of this compound| Identifier | Data |
|---|---|
| IUPAC Name | (2E,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid lgcstandards.com |
| Synonyms | Rosuvastatin dehydro analog, Rosuvastatin EP Impurity N synthinkchemicals.com |
| CAS Number | 2290571-51-4 synthinkchemicals.comlgcstandards.comsigmaaldrich.com |
| Molecular Formula | C22H26FN3O5S synthinkchemicals.comlgcstandards.com |
| Molecular Weight | 463.52 g/mol synthinkchemicals.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26FN3O5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2E,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid |
InChI |
InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5+,13-12+/t17-/m0/s1 |
InChI Key |
NZWJKTHFNLHUJO-OHBDQUETSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of 2,3 Dehydro 3 Deshydroxy 2e Rosuvastatin
Advanced Spectroscopic Techniques for Structural Confirmation
The definitive identification of 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin, a molecule with the IUPAC name (S,2E,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxyhepta-2,6-dienoic acid, relies on a synergistic application of various spectroscopic methods. Each technique provides unique insights into the different facets of the molecular structure, from the connectivity of atoms to the nature of functional groups and chromophores.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be indispensable.
¹H NMR spectroscopy would provide detailed information about the proton environment within the molecule. Key expected signals would include those for the aromatic protons of the fluorophenyl group, the vinyl protons of the heptadienoic acid chain, the methine proton of the isopropyl group, and the protons of the methyl groups associated with the sulfonamide and isopropyl moieties. The coupling patterns and chemical shifts of the vinyl protons would be particularly crucial in confirming the (2E) and (6E) stereochemistry of the double bonds.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. The spectrum would be expected to show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the isopropyl and methyl groups.
Two-dimensional NMR techniques are essential for establishing the connectivity between different parts of the molecule. For instance, Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be vital in identifying long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular puzzle.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~12.0 | ~170 |
| Aromatic CH | 7.0 - 8.0 | 115 - 165 |
| Vinyl CH | 5.5 - 7.0 | 120 - 140 |
| CH-OH | ~4.5 | ~70 |
| Isopropyl CH | ~3.5 | ~35 |
| N-CH₃ | ~3.4 | ~38 |
| S-CH₃ | ~3.2 | ~42 |
| Isopropyl CH₃ | ~1.2 | ~22 |
Note: These are predicted values and actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, which has a molecular formula of C₂₂H₂₆FN₃O₅S, HRMS would provide a precise mass measurement of the molecular ion. This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment would further corroborate the proposed structure by identifying characteristic fragment ions corresponding to different parts of the molecule.
Table 2: Key HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₆FN₃O₅S |
| Molecular Weight | 463.53 g/mol |
| Exact Mass | 463.1581 g/mol |
| Predicted [M+H]⁺ | 464.1659 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to display several key absorption bands. A broad band in the region of 3500-2500 cm⁻¹ would indicate the O-H stretching of the carboxylic acid and the alcohol. A sharp peak around 1700 cm⁻¹ would be characteristic of the C=O stretching of the carboxylic acid. Absorptions in the 1600-1450 cm⁻¹ range would correspond to the C=C stretching of the aromatic ring and the vinyl groups. Strong bands around 1350 and 1160 cm⁻¹ would be indicative of the S=O stretching of the sulfonamide group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores (light-absorbing groups). The structure of this compound contains several chromophores, including the fluorophenyl-substituted pyrimidine (B1678525) ring system and the conjugated dienoic acid chain. The UV-Vis spectrum would likely exhibit characteristic absorption maxima that can be correlated with the extended conjugation present in the molecule.
Determination of (2E) Stereochemistry and Potential Isomerism
The stereochemistry of the double bonds in the heptadienoic acid side chain is a critical aspect of the molecule's structure. The "(2E)" designation indicates that the substituents on the double bond at the C2-C3 position are on opposite sides. This can be definitively determined from the coupling constant (J-value) between the vinyl protons at C2 and C3 in the ¹H NMR spectrum. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans (E) configuration. Similarly, the stereochemistry of the double bond at the C6-C7 position can be confirmed.
Potential isomerism in this compound could arise from the C5 chiral center (S-configuration is indicated in the IUPAC name) and the possibility of a (2Z) isomer. The presence of any isomeric impurities could be detected and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), coupled with the spectroscopic methods described above.
Computational Chemistry for Conformational Analysis and Spectroscopic Prediction
Computational chemistry serves as a powerful complementary tool to experimental techniques. Using methods such as Density Functional Theory (DFT), it is possible to model the three-dimensional structure of this compound and perform a conformational analysis to identify its most stable geometries.
Furthermore, computational models can be used to predict spectroscopic properties. For instance, NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be calculated and compared with experimental data to provide further confidence in the structural assignment. Such calculations can also aid in the interpretation of complex spectra and help to resolve any ambiguities in the experimental data. This synergy between computational and experimental approaches provides a robust framework for the comprehensive structural elucidation of complex organic molecules like this compound.
Synthetic Methodologies for 2,3 Dehydro 3 Deshydroxy 2e Rosuvastatin
Targeted Synthesis from Rosuvastatin Precursors and Analogs
The deliberate synthesis of 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin often involves the modification of Rosuvastatin precursors or analogs through specific chemical transformations.
Exploration of Dehydration and Dehydroxylation Reactions
Dehydration and dehydroxylation reactions are key strategies in the targeted synthesis of this compound. These reactions aim to remove a hydroxyl group and a hydrogen atom from adjacent carbon atoms in the Rosuvastatin side chain, creating a double bond. The starting material for such a transformation is often a Rosuvastatin intermediate that possesses the necessary hydroxyl functionality at the C3 position.
The process can be conceptualized as an elimination reaction, where acidic or basic conditions can be employed to facilitate the removal of the water molecule. The choice of reagents and reaction conditions is critical to ensure the desired stereochemistry of the resulting double bond, which is the (2E) configuration.
Various dehydrating agents can be utilized, ranging from strong acids like sulfuric acid or phosphoric acid to other reagents such as phosphorus oxychloride in the presence of a base like pyridine. The reaction temperature and solvent also play a crucial role in the efficiency and selectivity of the dehydration process. The interest in polar solvents for such transformations lies in their high dissolution power and their ability to participate in dehydration and other related reactions researchgate.net.
Stereoselective Olefination Strategies
Stereoselective olefination reactions provide another powerful route for the synthesis of this compound. These methods involve the coupling of two precursor molecules to form the desired olefinic bond with high stereocontrol.
One of the most prominent strategies is the Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction. scirp.orgresearchgate.netnih.govscirp.orgscirp.org These reactions typically involve the reaction of a phosphorus ylide, derived from the Rosuvastatin heterocyclic core, with an appropriate chiral aldehyde representing the side chain. The design of the ylide and the aldehyde is crucial for achieving the desired (E)-isomer with high selectivity. scirp.orgscirp.orgscirp.org
Another sophisticated method is the Julia-Kocienski olefination, which has been successfully applied to the synthesis of Rosuvastatin and its analogs. researchgate.netresearchgate.netwisdomlib.org This reaction involves the coupling of a sulfone derivative of the heterocyclic core with a lactonized statin side-chain precursor, often resulting in excellent stereoselectivity (E/Z ratios up to 300:1). researchgate.net
| Olefination Strategy | Key Reactants | Typical Stereoselectivity | Reference |
| Wittig Reaction | Phosphorus ylide and aldehyde | Good to excellent (E/Z ratio can be influenced by reaction conditions) | scirp.orgscirp.orgscirp.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion and aldehyde | Generally high (E)-selectivity | researchgate.net |
| Julia-Kocienski Olefination | Sulfone derivative and aldehyde/lactone | Excellent (E/Z ratios up to 300:1 reported) | researchgate.netwisdomlib.org |
By-product Formation in Rosuvastatin Manufacturing Processes
The presence of this compound as an impurity in the bulk manufacturing of Rosuvastatin is a significant concern. Its formation can impact the purity, and consequently the safety and efficacy, of the final drug product.
Identification of Specific Reaction Intermediates Leading to its Formation
The formation of this by-product can often be traced back to specific intermediates in the Rosuvastatin synthesis pathway. For instance, intermediates with a hydroxyl group at the C3 position are susceptible to dehydration under certain reaction conditions.
Several key intermediates in Rosuvastatin synthesis have been identified, including N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide and tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. researchgate.net Under acidic or thermal stress, these or subsequent intermediates can undergo elimination reactions to form the undesired dehydro impurity. The lactone form of Rosuvastatin is a major degradation product that can also be involved in pathways leading to other impurities. researchgate.net
Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, heat, and light, are instrumental in identifying potential degradation products, including this compound. tsijournals.com
Optimization of Reaction Conditions to Control its Generation
Controlling the formation of this compound is a critical aspect of process optimization in Rosuvastatin manufacturing. This involves a meticulous study of various reaction parameters.
Key parameters that are often optimized include:
Temperature: Lowering the reaction temperature can often minimize side reactions like dehydration.
pH: Maintaining a neutral or slightly basic pH can prevent acid-catalyzed elimination reactions. Under acidic conditions, Rosuvastatin acid can readily convert to its lactone form, and racemization can also occur. google.com
Reagent Choice: Selecting milder reagents for transformations can reduce the likelihood of unwanted side reactions.
Solvent: The choice of solvent can influence reaction pathways. Protic solvents, for example, can sometimes promote elimination reactions.
The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is essential for monitoring the levels of this and other impurities during process development and for ensuring the quality of the final product. derpharmachemica.comnih.gov By carefully controlling the reaction conditions, manufacturers can significantly reduce the levels of this compound, often to levels below the 0.15% threshold for known impurities recommended by the International Council for Harmonisation (ICH). derpharmachemica.com
| Parameter | Effect on Impurity Formation | Optimization Strategy |
| Temperature | Higher temperatures can promote dehydration. | Conduct reactions at the lowest effective temperature. |
| pH | Acidic conditions can catalyze elimination. | Maintain neutral or slightly basic pH where possible. |
| Reagents | Harsh reagents can lead to side reactions. | Utilize milder and more selective reagents. |
| Solvent | Solvent polarity and proticity can influence reaction pathways. | Screen various solvents to identify the one that minimizes by-product formation. |
Chemoenzymatic Synthesis Approaches for Related Rosuvastatin Intermediates
Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative for the preparation of key chiral intermediates of Rosuvastatin. These methods combine the selectivity of enzymatic reactions with the efficiency of chemical transformations.
Enzymes, such as ketoreductases (KREDs) and aldolases, are employed to establish the critical stereocenters in the Rosuvastatin side chain with high enantiomeric and diastereomeric purity. nih.govresearchgate.net For example, KREDs are used for the asymmetric reduction of ketoesters to produce chiral alcohol intermediates. researchgate.net
A notable chemoenzymatic process involves the use of a deoxyribose-5-phosphate aldolase (DERA) to catalyze a one-pot tandem aldol (B89426) reaction, forming a key 6-carbon intermediate with two stereogenic centers from simple 2-carbon starting materials. nih.gov This enzymatic step sets the stereochemistry with high precision (>99.9% enantiomeric excess and 96.6% diastereomeric excess). nih.gov
While these chemoenzymatic methods may not directly produce this compound, they provide highly pure chiral precursors for the Rosuvastatin side chain. The use of these high-purity intermediates in subsequent chemical steps can potentially minimize the formation of impurities, including the dehydro analog, by reducing the presence of diastereomeric starting materials that might be more prone to elimination reactions.
Mechanistic Studies of Formation and Chemical Reactivity
Degradation Pathways of Rosuvastatin Leading to 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin
Forced degradation studies are instrumental in elucidating the pathways through which active pharmaceutical ingredients break down. Rosuvastatin has been shown to be susceptible to degradation under acidic, oxidative, photolytic, and thermal stress. While multiple degradation products have been identified, the formation of this compound represents a significant dehydration pathway.
Rosuvastatin is particularly labile in acidic conditions. The primary mechanism for the formation of this compound in an acidic environment is believed to be an acid-catalyzed dehydration of the β-hydroxy acid moiety present in the heptenoic acid side chain of Rosuvastatin.
The proposed mechanism involves the following steps:
Protonation: The hydroxyl group at the C-3 position is protonated by the acid catalyst (H₃O⁺), transforming it into a good leaving group (H₂O).
Formation of a Carbocation: The departure of the water molecule leads to the formation of a secondary carbocation at the C-3 position.
Elimination: A proton is abstracted from the C-2 position by a water molecule, leading to the formation of a double bond between C-2 and C-3.
This elimination reaction is facilitated by the formation of a conjugated system, where the newly formed double bond is in conjugation with the existing double bond at C-6 and the carboxylic acid group, which lends additional stability to the product molecule. While the lactone form of Rosuvastatin is also a major product of acid degradation, the formation of the dehydro-deshydroxy analog represents a competing dehydration pathway. acs.org
Under oxidative stress, typically induced by reagents such as hydrogen peroxide (H₂O₂), Rosuvastatin undergoes degradation to form several products. The formation of this compound through a direct oxidative pathway is less characterized. However, it is plausible that oxidative conditions can generate radical intermediates that facilitate dehydration. The reaction may proceed through the abstraction of a hydrogen atom from the C-3 position, followed by the elimination of the hydroxyl group. Alternatively, oxidative stress may induce secondary reactions that create a more acidic local environment, thereby promoting acid-catalyzed dehydration as described above. Studies have shown that Rosuvastatin degrades in the presence of H₂O₂, leading to the formation of various impurities.
Exposure to light, particularly UV radiation, is a known cause of Rosuvastatin degradation. Photodegradation often proceeds via high-energy intermediates and radical mechanisms. The primary photolytic degradation products of Rosuvastatin are often diastereomeric cyclic compounds formed through intramolecular photocyclization. study.com
The formation of this compound under photolytic stress could occur if the light energy absorbed by the molecule is sufficient to induce the cleavage of the C-O bond of the hydroxyl group at C-3, followed by hydrogen abstraction to form the double bond. It is also possible that photo-oxidation contributes to the formation of this impurity. While Rosuvastatin is known to be highly sensitive to UV degradation, the specific pathways leading to this particular dehydro impurity are not as extensively detailed as other photoproducts. chemicea.comresearchgate.net
Elevated temperatures can provide the necessary energy to overcome the activation barrier for degradation reactions. The formation of this compound under thermal stress likely follows a dehydration mechanism similar to that of acid-catalyzed degradation, where heat provides the energy for the elimination of a water molecule. The kinetics of this process would be expected to follow first-order kinetics, with the rate of degradation increasing with temperature, as is common for many drug degradation processes. organic-chemistry.org Studies on the thermal stability of Rosuvastatin have identified several degradation products, including its lactone form, which is a major thermal degradant. organic-chemistry.org The formation of the dehydro impurity would be a competing thermal degradation pathway.
Table 1: Summary of Forced Degradation Studies on Rosuvastatin and Identified Major Impurities
| Stress Condition | Reagents and Conditions Used | Major Degradation Products Identified in Literature | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M to 1 M HCl, refluxed for several hours | Rosuvastatin Lactone, Anti-isomer | acs.orgderpharmachemica.com |
| Base Hydrolysis | 0.1 M to 1 M NaOH, at room temp or heated | Generally stable, minor degradation observed | derpharmachemica.com |
| Oxidation | 3% to 30% H₂O₂, at room temp or heated | 5-oxo Rosuvastatin, N-oxide derivative | |
| Photolytic | Exposure to UV light (e.g., 254 nm) or visible light | Diastereomeric dihydrophenanthrene derivatives | study.com |
| Thermal | Dry heat (e.g., 70°C to 105°C) for extended periods | Rosuvastatin Lactone | organic-chemistry.org |
Chemical Reactivity of the Dehydro-Deshydroxy Moiety
The dehydro-deshydroxy moiety in this compound is characterized by an α,β-unsaturated carboxylic acid system within the heptadienoic acid chain. This conjugated system dictates the chemical reactivity of the molecule, particularly its susceptibility to addition reactions.
The conjugated system of the dehydro-deshydroxy moiety features two primary sites for chemical attack: the carbon-carbon double bonds and the carbonyl carbon of the carboxylic acid.
Nucleophilic Addition: The presence of the electron-withdrawing carboxylic acid group renders the β-carbon (C-4) of the conjugated system electrophilic. This allows for conjugate addition (also known as 1,4-addition or Michael addition) of nucleophiles. In this reaction, a nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation at the α-carbon (C-2) yields the saturated product. This is often the thermodynamically favored pathway for weaker nucleophiles as it preserves the stable carbonyl group. Stronger nucleophiles, such as organolithium or Grignard reagents, may favor direct 1,2-addition to the carbonyl carbon.
Electrophilic Addition: The π electrons of the carbon-carbon double bonds (C=C) are nucleophilic and can react with electrophiles. In an electrophilic addition reaction, an electrophile (E⁺) is attacked by the π bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile. Due to the conjugated nature of the system, the initial electrophilic attack can lead to a mixture of products resulting from 1,2- and 1,4-addition. The regioselectivity of the reaction is typically governed by the stability of the resulting carbocation intermediate.
Isomerization Pathways (e.g., E/Z isomerization, positional isomerization)
One of the key aspects of the chemical reactivity of this compound involves isomerization, particularly E/Z isomerization around the C2-C3 double bond of the heptenoic acid side chain. The "(2E)" designation in the compound's name specifies the trans configuration of the substituents at this double bond.
E/Z Isomerization:
While the existence of the Z-isomer is established, detailed mechanistic studies elucidating the specific pathways and kinetics of the E/Z isomerization of this compound are not extensively detailed in publicly available literature. However, it is generally understood that such isomerization in similar chemical structures can proceed through a radical mechanism upon photo-irradiation or via a polar mechanism under thermal or acidic/basic conditions.
Positional Isomerization:
Currently, there is no significant evidence in the reviewed scientific literature to suggest that this compound undergoes positional isomerization as a common degradation pathway. The primary focus of stability and degradation studies of Rosuvastatin has been on hydrolytic degradation, oxidation, and photolytic reactions leading to the formation of various degradation products, with E/Z isomerization being the most relevant isomerization pathway for this specific dehydro impurity.
Influence of Environmental Factors and Matrix Effects on Formation Rates
The rate of formation of this compound is significantly influenced by various environmental factors. Forced degradation studies on Rosuvastatin have provided insights into the conditions that promote the formation of its impurities, including the dehydro derivative.
Environmental Factors:
Photolytic Conditions: Exposure to light, particularly UV radiation, is a significant factor in the degradation of Rosuvastatin. scispace.com Photodegradation can lead to the formation of various impurities, and it is plausible that this compound is one of the photoproducts. A Chinese patent suggests that this impurity can be obtained through the photodegradation of other Rosuvastatin oxidative impurities.
Oxidative Stress: While Rosuvastatin is reported to be relatively stable under oxidative stress compared to acid and photolytic conditions, the possibility of the formation of this compound under certain oxidative environments cannot be entirely ruled out. scispace.com
Thermal Stress: Thermal degradation studies have been conducted on Rosuvastatin, and while it is generally more stable to heat than to acid or light, elevated temperatures can contribute to the formation of degradation products.
The following table summarizes the general stability of Rosuvastatin under various stress conditions, which can indirectly indicate the potential for the formation of impurities like this compound.
| Stress Condition | Stability of Rosuvastatin | Potential for Impurity Formation |
| Acidic Hydrolysis | Labile scispace.com | High |
| Basic Hydrolysis | Stable scispace.com | Low |
| Neutral Hydrolysis | Stable scispace.com | Low |
| Oxidative | Stable scispace.com | Moderate |
| Photolytic | Labile scispace.com | High |
| Thermal | Stable scispace.com | Moderate |
Matrix Effects:
Matrix effects can significantly influence the accurate quantification of pharmaceutical impurities during analysis, particularly in complex matrices such as pharmaceutical formulations or biological samples. These effects arise from the interference of other components in the sample with the analyte of interest, which can lead to either suppression or enhancement of the analytical signal.
In the context of this compound, matrix effects can pose a challenge for its accurate determination in Rosuvastatin drug products. Excipients present in tablet formulations can co-elute with the impurity during chromatographic analysis, potentially affecting the precision and accuracy of the quantification.
While the general principles of matrix effects in the analysis of Rosuvastatin and its impurities are acknowledged in the scientific community, specific research detailing the matrix effects on the formation rate of this compound is limited. The development of robust, stability-indicating analytical methods is crucial to minimize these effects and ensure the reliable quantification of this and other impurities.
Analytical Method Development and Validation for 2,3 Dehydro 3 Deshydroxy 2e Rosuvastatin
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of Rosuvastatin and its related substances, providing the necessary selectivity and sensitivity to detect and quantify impurities like 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin, which may also be referred to as RSV dehydro impurity. semanticscholar.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of Rosuvastatin and its impurities. These methods typically employ a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the effective separation of the relatively non-polar Rosuvastatin from its more or less polar impurities.
Method development often involves optimizing the mobile phase composition, which commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijrrr.comnih.govresearchgate.net The pH of the buffer is a critical parameter for achieving adequate separation. For instance, a mobile phase of sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile in a 30:70 v/v ratio has been used successfully. nih.gov Detection is typically carried out using a UV detector, with wavelengths around 216 nm, 240 nm, or 254 nm being common. ijrrr.comnih.govresearchgate.net
A typical RP-HPLC method for Rosuvastatin and its related substances might use the following conditions:
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). nih.gov
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and potassium dihydrogen phosphate buffer). ijrrr.com
Flow Rate: Approximately 0.7 to 1.2 mL/min. ijrrr.comnih.gov
Detection: UV at 240 nm. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much shorter run times. scielo.br This is achieved by using columns with smaller particle sizes (typically sub-2 µm). scielo.brmdpi.com
For the analysis of Rosuvastatin and its impurities, UPLC methods often utilize C18 columns, such as the Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm). mdpi.comnih.gov The mobile phase frequently consists of a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) and an organic solvent like methanol. scielo.brnih.gov A gradient elution is commonly employed to separate a wide range of impurities within a short timeframe, often less than 15 minutes. mdpi.comnih.gov The high efficiency of UPLC allows for the baseline separation of numerous process and degradation impurities, including the dehydro impurity, from the main Rosuvastatin peak. semanticscholar.orgscielo.br
A representative UPLC method could have the following parameters:
Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm). nih.gov
Mobile Phase: Solvent A: 0.1% trifluoroacetic acid in water; Solvent B: Methanol, run in a gradient mode. nih.gov
Flow Rate: Around 0.3 mL/min. scielo.br
Detection: UV at 240 nm. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
While this compound itself may not be chiral in the same way as the parent drug, its separation from the enantiomer of Rosuvastatin is critical. The therapeutic form of Rosuvastatin is the (3R, 5S) diastereomer. waters.com Its enantiomer is considered an impurity, and chiral chromatography is essential to quantify it.
Normal phase HPLC is often the method of choice for this separation. Polysaccharide-based chiral stationary phases, such as CHIRALPAK IB or CHIRALPAK IC, have proven effective. ijpda.orggoogle.com The mobile phase is typically a mixture of non-polar solvents like n-heptane or normal hexane (B92381) and an alcohol modifier such as 2-propanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA). ijpda.orggoogle.com For example, a mobile phase of n-heptane, 2-propanol, and TFA (85:15:0.1 v/v/v) has been used to resolve the enantiomer and lactone impurity from Rosuvastatin. ijpda.org The resolution between Rosuvastatin and its enantiomer using these methods is generally greater than 2.0. waters.comijpda.org
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like Rosuvastatin and its impurities. However, it can be applied after a derivatization step to increase volatility. One approach involves the esterification of Rosuvastatin to its methyl ester, which can then be analyzed by GC-Mass Spectrometry (GC-MS). ubbcluj.roresearchgate.net This method is particularly useful for analysis in biological matrices like plasma. ubbcluj.ro
Additionally, headspace GC (HSGC) is employed to determine residual volatile solvents in the Rosuvastatin drug substance. nih.govresearchgate.net It has also been used to detect volatile degradation products, such as acetaldehyde, which can form under certain conditions. nih.gov
Thin Layer Chromatography (TLC) Applications
Thin Layer Chromatography (TLC) serves as a simple and rapid technique for monitoring the progress of chemical reactions during the synthesis of Rosuvastatin and for preliminary impurity profiling. derpharmachemica.comnih.gov It can be used to identify the presence of impurities by comparing the retardation factor (Rf) values of spots on the plate with those of reference standards. derpharmachemica.com While not a quantitative technique on its own, TLC is a valuable tool for qualitative assessment in process development and for checking compound purity. nih.gov
Quantitative Analytical Method Validation
Validation of analytical methods is mandatory to ensure they are reliable, accurate, and reproducible for their intended purpose, following guidelines from the International Conference on Harmonization (ICH). scielo.brmdpi.com For an impurity like this compound, the validation process for an HPLC or UPLC method would include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products. This is demonstrated by achieving baseline resolution between all peaks. mdpi.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations, and the correlation coefficient (r²) should be close to 1. researchgate.net
Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of the impurity is spiked into a sample matrix. Recoveries are typically expected to be within 98-102%. scielo.br
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be below a specified limit, often 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ijpda.org For Rosuvastatin impurities, LOQ values are often in the range of 0.05 to 0.2 µg/mL. ijrrr.comneliti.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. ijrrr.com
Below are interactive tables with typical validation data for Rosuvastatin impurity analysis methods.
Table 1: Linearity and Range
| Parameter | Impurity | Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Linearity | Rosuvastatin Enantiomer | 0.2 - 3.0 | 0.9995 |
| Linearity | Rosuvastatin Lactone | 0.1 - 2.5 | 0.9998 |
Table 2: Accuracy (Recovery Study)
| Impurity | Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|---|---|---|---|---|
| Dehydro Impurity | LOQ | 0.15 | 0.148 | 98.7 |
| Dehydro Impurity | 100% | 1.50 | 1.51 | 100.7 |
Table 3: LOD and LOQ
| Parameter | Impurity | Value (µg/mL) |
|---|---|---|
| LOD | Rosuvastatin Enantiomer | 0.07 |
| LOQ | Rosuvastatin Enantiomer | 0.20 |
| LOD | Dehydro Impurity | 0.05 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetaldehyde |
| Acetonitrile |
| Ethanol |
| Methanol |
| n-heptane |
| normal hexane |
| Potassium dihydrogen phosphate |
| 2-propanol |
| Rosuvastatin |
| Rosuvastatin anti-isomer |
| Rosuvastatin enantiomer |
| Rosuvastatin lactone |
| Sodium acetate |
Specificity and Selectivity against Rosuvastatin and Other Related Substances
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of this compound, the method must be able to distinguish and quantify this specific impurity from Rosuvastatin and other related substances.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for this purpose. The specificity of a chromatographic method is typically demonstrated by the resolution between the peaks of interest. A well-developed method will show baseline separation between the peak for this compound and the peaks for Rosuvastatin and other potential impurities.
Forced degradation studies are a cornerstone of establishing specificity. Rosuvastatin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. The analytical method is then used to analyze these stressed samples to ensure that all degradation products, including this compound, are well-separated from the main Rosuvastatin peak and from each other. The peak purity of this compound in these stressed samples is often evaluated using a photodiode array (PDA) detector to confirm that the peak is spectrally homogeneous and not co-eluting with other compounds.
Linearity and Range of Detection
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For an impurity like this compound, the linearity is typically established from the limit of quantification (LOQ) to at least 120% of the specification limit for that impurity. A series of solutions of the this compound reference standard are prepared at different concentrations and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
A typical acceptance criterion for linearity is a correlation coefficient (r²) of not less than 0.99.
Table 1: Example of Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 5,200 |
| 0.5 | 25,500 |
| 1.0 | 51,000 |
| 1.5 | 76,500 |
| 2.0 | 102,000 |
This is a hypothetical data table for illustrative purposes.
Accuracy and Precision
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies. A known amount of the this compound reference standard is spiked into a sample matrix (e.g., a placebo formulation or a sample of the drug substance) at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage of the spiked amount that is recovered by the analytical method is then calculated.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. Precision is considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).
Table 2: Example of Accuracy and Precision Data for this compound
| Spike Level | Mean Recovery (%) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| 50% | 99.5 | 1.2 | 1.8 |
| 100% | 100.2 | 1.0 | 1.5 |
| 150% | 101.1 | 0.9 | 1.3 |
This is a hypothetical data table for illustrative purposes.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
For this compound, the LOD and LOQ are crucial for ensuring that even trace amounts of this impurity can be reliably detected and quantified. These limits are typically determined based on the signal-to-noise ratio of the chromatographic peak, with a common ratio being 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness and Method Transferability
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The method's performance is evaluated under these varied conditions, and the results are compared to those obtained under the normal operating conditions.
Method transferability refers to the ability to transfer a validated analytical method from one laboratory to another without compromising the method's performance and the validity of the results. This is a critical step before the method can be implemented for routine quality control in different manufacturing sites.
Spectroscopic Quantification Methods
UV-Vis Spectrophotometry
While HPLC and UPLC with UV detection are the primary methods for the quantification of impurities like this compound due to their high specificity, UV-Vis spectrophotometry can be used as a simpler, more rapid, though less specific, analytical tool in certain contexts.
The utility of UV-Vis spectrophotometry for quantifying an impurity in the presence of the active pharmaceutical ingredient (API) depends on the ultraviolet spectra of the two compounds. If the impurity has a distinct absorption maximum at a wavelength where the API has minimal or no absorbance, direct quantification might be possible. However, given the structural similarity between Rosuvastatin and its degradation products, their UV spectra are likely to be very similar and overlapping, making direct quantification by this method challenging without prior separation.
Derivative spectrophotometry can sometimes be employed to resolve overlapping spectra and allow for the quantification of a component in a mixture. However, for routine quality control of pharmaceutical impurities, the specificity and resolving power of chromatographic methods are generally preferred.
Process Chemistry and Impurity Control Strategies
Strategies for Minimizing 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin in Rosuvastatin API
Minimizing the formation of this compound begins with a thorough understanding of the synthetic process and the reaction conditions that may lead to its formation. This impurity is a result of a dehydration reaction in the dihydroxy heptenoic acid side chain of Rosuvastatin. Strategies to prevent its formation are centered on optimizing the synthetic pathway and maintaining strict control over reaction parameters.
Optimization of Synthetic Routes and Reagent Selection
The synthetic route chosen for Rosuvastatin production plays a pivotal role in the resulting impurity profile. Most synthetic strategies involve the coupling of a pyrimidine (B1678525) core with a chiral side-chain precursor. researchgate.net The formation of the dehydro impurity is directly related to the stability of the 3,5-dihydroxy side chain.
Key synthetic steps that are optimized to reduce impurities include:
Stereoselective Reduction: A crucial step in many Rosuvastatin syntheses is the reduction of a 5-keto intermediate to form the 3,5-diol side chain. The choice of reducing agent is critical for achieving the desired (3R, 5S) stereochemistry. researchgate.net The use of highly selective reducing agents, such as diethylmethoxyborane (B30974) in combination with sodium borohydride (B1222165) (Narasaka-Prasad reduction), helps to ensure the formation of the correct diastereomer. edqm.eu An improper stereochemical configuration can lead to a less stable molecule that is more susceptible to side reactions like dehydration.
Wittig-Type Reactions: Wittig and Horner-Wadsworth-Emmons reactions are commonly employed to form the C6-C7 double bond in the Rosuvastatin side chain. nih.govscirp.org The sequence of introducing the double bond and the hydroxyl groups can influence the formation of impurities. By establishing the correct alkene stereochemistry early and using mild conditions for subsequent steps, the risk of side reactions on the completed side chain is reduced.
Protecting Group Strategy: The use of appropriate protecting groups for the hydroxyl functions during the synthesis can prevent unwanted side reactions. The selection of protecting groups that can be removed under mild conditions, without resorting to harsh acidic or basic environments, is essential for preserving the integrity of the final molecule.
| Synthetic Strategy | Key Reaction | Potential Impact on this compound Formation |
|---|---|---|
| Convergent Synthesis via Wittig Reaction | Coupling of a pyrimidine phosphonium (B103445) salt with a chiral side-chain aldehyde. nih.gov | Allows for late-stage introduction of the sensitive side chain, but conditions of the Wittig reaction and subsequent deprotection steps must be carefully controlled to avoid dehydration. |
| Stereoselective Ketone Reduction | Narasaka-Prasad reduction of a β-ketoester intermediate. edqm.eu | High diastereoselectivity is crucial. Formation of incorrect stereoisomers may increase the propensity for dehydration. Reagent purity and reaction temperature are critical control points. |
| Asymmetric Aldol (B89426) Condensation | Building the side chain via a stereoselective aldol reaction. edqm.eu | Provides good stereocontrol early in the synthesis, potentially reducing the risk of side reactions in later steps. Requires mild conditions for subsequent transformations. |
Control of Reaction Parameters (Temperature, pH, Solvent Systems)
Strict control over reaction parameters is fundamental to minimizing the formation of the dehydro impurity. Forced degradation studies on Rosuvastatin have shown its susceptibility to degradation under stress conditions, particularly acidic pH, heat, and oxidation. researchgate.netscielo.brwisdomlib.org
pH Control: Rosuvastatin is known to be unstable in acidic conditions (pH < 4.0), which can catalyze the dehydration of the 3-hydroxyl group and also promote the formation of the corresponding lactone impurity. nih.govresearchgate.net Therefore, maintaining a neutral or slightly alkaline pH during reaction work-ups, extractions, and the final hydrolysis of ester intermediates is critical. jpionline.orggoogle.com For instance, adding a weak base during the condensation of Rosuvastatin acid can reduce the rate of side reactions. google.com
Temperature Management: Elevated temperatures can provide the energy needed to overcome the activation barrier for the elimination (dehydration) reaction. Thermal degradation studies have confirmed that the formation of impurities increases with temperature. tsijournals.com Therefore, synthetic steps involving the diol side chain are often performed at controlled, and sometimes sub-ambient, temperatures to ensure the stability of the molecule. google.com
Solvent Systems: The choice of solvent can influence reaction rates and impurity formation. Aprotic solvents are often preferred for certain steps to prevent their participation in proton transfer mechanisms that could facilitate dehydration. researchgate.net The solvent system also plays a critical role in the final isolation and purification steps, affecting both yield and purity.
| Parameter | Condition to Avoid | Control Strategy | Rationale |
|---|---|---|---|
| pH | Acidic conditions (e.g., pH < 4.0) nih.gov | Maintain neutral to slightly alkaline pH (e.g., pH 7.5-9.0) during hydrolysis and work-up steps. google.com | Minimizes acid-catalyzed dehydration of the 3-hydroxyl group and prevents lactonization. researchgate.netgoogle.com |
| Temperature | High temperatures (e.g., > 40-50°C) google.com | Conduct critical steps at controlled room temperature or below. google.com | Reduces the rate of thermal degradation and dehydration side reactions. tsijournals.com |
| Solvent | Reactive protic solvents in sensitive steps | Utilize aprotic solvents (e.g., THF, acetonitrile) or non-reactive protic solvents where appropriate. researchgate.netgoogle.com | Prevents the solvent from participating in or catalyzing unwanted side reactions. |
Purification Methodologies for Impurity Removal
Even with optimized synthetic processes, trace amounts of this compound may form. Therefore, robust purification methods are required to remove this and other impurities from the final Rosuvastatin API.
Crystallization and Recrystallization Techniques
Crystallization is a powerful technique for purifying solid compounds by separating the desired product from impurities that remain dissolved in the mother liquor. The crude Rosuvastatin calcium or its intermediates can be purified by crystallization or recrystallization from appropriate solvent systems. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the less soluble, pure compound to crystallize.
Commonly used solvent systems for the crystallization of Rosuvastatin and its intermediates include mixtures of alcohols, esters, ethers, and water. scirp.org Examples include methanol (B129727)/water, acetonitrile (B52724)/water, and isopropanol. google.com The choice of solvent is critical, as it must effectively dissolve the API at higher temperatures while having low solubility at cooler temperatures, and it should keep impurities dissolved throughout the process.
Preparative Chromatography
For impurities that are difficult to remove by crystallization due to similar physical properties to the API, preparative high-performance liquid chromatography (HPLC) is an effective, albeit more costly, alternative. This technique is often used to isolate and characterize reference standards of impurities. tsijournals.comresearchgate.net
The principle involves injecting a concentrated solution of the impure mixture onto a chromatography column. The components are then separated based on their differential interactions with the stationary phase and the mobile phase. Fractions containing the purified compound are collected as they elute from the column. For Rosuvastatin impurities, reversed-phase columns (e.g., C18) are typically used with mobile phases consisting of mixtures of acetonitrile and/or methanol with an aqueous buffer, sometimes containing an acid modifier like trifluoroacetic acid to improve peak shape. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Sinochrom ODS-BP (20 x 300 mm) | google.com |
| Mobile Phase | Acetonitrile-Water-Trifluoroacetic Acid (500:500:1) | google.com |
| Detection Wavelength | 215 nm | google.com |
| Temperature | Room Temperature | google.com |
Impurity Profiling and Specification Setting in Pharmaceutical Development
Establishing a comprehensive impurity profile and setting appropriate specifications are regulatory requirements for any new drug substance. This involves identifying and quantifying all impurities present in the API at or above a certain threshold. ich.org
The International Council for Harmonisation (ICH) provides guidelines (Q3A/Q3B) for setting impurity limits. ich.org For a given impurity, a specification is set, which is the maximum allowable level in the final API. These limits are based on data from toxicology studies (qualification) and the levels of impurities found in batches used in clinical trials.
For Rosuvastatin, pharmacopeial monographs such as the European Pharmacopoeia (EP) list several specified impurities with acceptance criteria typically ranging from 0.1% to 1.5%. edqm.euscribd.com While this compound may not be individually named in all monographs, it would be controlled as either a specified or an unspecified impurity. Any unspecified impurity is typically limited to not more than 0.10%. scribd.com The total amount of all impurities is also controlled with a specific limit, often around 1.0-2.5%. edqm.euscribd.com Analytical procedures, most commonly stability-indicating HPLC or UPLC methods, are developed and validated to ensure they can accurately separate and quantify Rosuvastatin from all its potential impurities, including the dehydro compound. scielo.brresearchgate.net
| Impurity Type | Typical Reporting Threshold | Typical Specification Limit (Individual Impurity) | Typical Total Impurity Limit |
|---|---|---|---|
| Specified Identified Impurity | 0.05% - 0.1% edqm.euscribd.com | ≤ 0.1% to ≤ 1.5% (Varies by specific impurity) edqm.euscribd.com | ≤ 1.2% to ≤ 2.5% edqm.euscribd.com |
| Unspecified Impurity | 0.05% - 0.1% edqm.euscribd.com | ≤ 0.10% scribd.com |
Stability-Indicating Methods for Monitoring this compound Content
The development and validation of stability-indicating analytical methods are critical components of pharmaceutical quality control. These methods are essential for accurately quantifying the active pharmaceutical ingredient (API) and ensuring that any impurities or degradation products, such as this compound, are effectively resolved and monitored. The ability of a method to separate the API from its degradation products demonstrates its specificity and is a regulatory requirement for stability studies. researchgate.net For Rosuvastatin, a widely used lipid-lowering medication, a variety of stability-indicating methods have been developed, primarily utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). ijpsr.comresearchgate.net
Forced degradation studies are fundamental to the development of these methods. ijpsr.com By subjecting Rosuvastatin to stress conditions as prescribed by the International Council on Harmonisation (ICH) guidelines—such as acid and base hydrolysis, oxidation, heat, and photolysis—a profile of potential degradation products is generated. researchgate.netnih.govoup.com Research shows that Rosuvastatin is particularly susceptible to degradation under acidic, oxidative, and photolytic conditions, while remaining relatively stable under neutral, basic, and thermal stress. nih.govoup.com These studies confirm that the analytical method can effectively separate the intact drug from its numerous degradation products, including impurities like this compound, thereby proving its stability-indicating capability. researchgate.netnih.gov
The most common analytical approach involves RP-HPLC and UPLC techniques, which offer high resolution and sensitivity for separating structurally similar compounds. nih.gov Various methods have been validated for this purpose, employing different stationary phases (columns), mobile phase compositions, and detection wavelengths to achieve optimal separation. researchgate.netnih.gov For instance, a highly selective UPLC method has been developed that achieves baseline separation of all organic related substances of Rosuvastatin listed in the European Pharmacopoeia (EP) monograph in under 15 minutes. nih.gov The specificity of these methods ensures that the quantification of Rosuvastatin is not affected by the presence of its impurities. semanticscholar.org
The following tables summarize typical chromatographic conditions and method validation parameters from published research, demonstrating the robustness of these analytical procedures for monitoring Rosuvastatin and its related substances.
Table 1: Examples of Chromatographic Conditions for Rosuvastatin Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Technique | UPLC | UHPLC | HPLC | HPLC |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Sunfire BDS C18 (250 x 4.6 mm, 5 µm) | Kromasil 100-5 C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol and 0.1% Trifluoroacetic Acid (50:50 v/v) scielo.br | Isocratic: Methanol–TFA (0.025%) (55:45 v/v) nih.gov | Gradient: Ammonium Acetate (B1210297) Buffer and Acetonitrile rasayanjournal.co.in | Gradient: A) Methanol-Acetonitrile-Phosphate Buffer (10:30:60) B) Tetrahydrofuran-Acetonitrile-Phosphate Buffer (10:50:40) magtechjournal.com |
| Flow Rate | Not Specified | 0.5 mL/min nih.gov | 0.8 mL/min rasayanjournal.co.in | 1.0 mL/min magtechjournal.com |
| Detection (UV) | 240 nm researchgate.net | Not Specified | 230 nm rasayanjournal.co.in | 242 nm magtechjournal.com |
| Column Temp. | Not Specified | 55 °C nih.gov | Not Specified | Not Specified |
Table 2: Summary of Rosuvastatin Forced Degradation Studies
| Stress Condition | Reagent / Condition | Typical Outcome | Reference(s) |
|---|---|---|---|
| Acid Hydrolysis | 0.2M HCl at 80°C | Significant degradation observed | nih.govoup.com |
| Base Hydrolysis | 1N NaOH at 80°C | Relatively stable, minor degradation | nih.govoup.com |
| Oxidative | 0.5% H₂O₂ at 80°C | Significant degradation observed | oup.comsemanticscholar.org |
| Photolytic | Exposure to UV light | Degradation observed | nih.govoup.com |
| Thermal | 80°C | Generally stable | nih.govoup.com |
Validation of these analytical methods is performed according to ICH guidelines to ensure they are fit for purpose. Key validation parameters include linearity, precision, accuracy, and sensitivity (limit of detection and quantification). ijrrr.comasianjpr.com The successful validation of these methods provides confidence in their application for routine quality control and stability testing of Rosuvastatin drug products. ijrrr.com
Table 3: Typical Method Validation Parameters for Rosuvastatin Impurity Quantification
| Parameter | Specification / Finding | Reference(s) |
|---|---|---|
| Linearity | Correlation coefficient (r²) > 0.999 for Rosuvastatin and impurities. | semanticscholar.org |
| Accuracy (% Recovery) | Typically between 98% and 102% for spiked impurities. | researchgate.netrasayanjournal.co.in |
| Precision (% RSD) | Relative Standard Deviation (RSD) is typically less than 2.0% for repeatability and intermediate precision. | semanticscholar.orgrasayanjournal.co.in |
| Limit of Detection (LOD) | Found to be 0.02 µg/mL for Rosuvastatin in one study. | semanticscholar.org |
| Limit of Quantification (LOQ) | Found to be 0.06 µg/mL for Rosuvastatin in one study. | semanticscholar.org |
Future Research Directions and Unexplored Avenues
Development of Real-Time Monitoring Technologies for Process Control
The ability to monitor and control the formation of impurities in real-time during the synthesis of active pharmaceutical ingredients (APIs) is a significant goal in modern pharmaceutical manufacturing. For an impurity such as 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin, future research in this area could focus on several key aspects:
Spectroscopic and Chromatographic PAT Tools: The implementation of Process Analytical Technology (PAT) tools can provide real-time data on the formation of impurities. Future studies could investigate the application of in-line or on-line spectroscopic methods (e.g., Raman, Near-Infrared) and chromatographic techniques (e.g., Ultra-High-Performance Liquid Chromatography) to monitor the concentration of this compound during the Rosuvastatin synthesis process. This would enable immediate adjustments to process parameters to minimize its formation.
Chemometric Modeling: The development of robust chemometric models to correlate real-time analytical data with the concentration of the impurity would be a crucial research avenue. These models could predict the formation of this compound based on critical process parameters, allowing for proactive control rather than reactive measures.
Feedback Control Systems: Research could be directed towards designing automated feedback control systems. These systems would use the real-time data from PAT tools to automatically adjust reaction conditions (e.g., temperature, pH, reagent addition rate) to maintain the concentration of this compound below a predefined threshold.
A summary of potential real-time monitoring technologies is presented in the table below.
| Technology | Application in Monitoring this compound | Potential Benefits |
|---|---|---|
| In-line Raman Spectroscopy | Continuous monitoring of key reaction intermediates and the formation of the impurity. | Non-destructive, real-time analysis without the need for sample extraction. |
| On-line UHPLC | Rapid separation and quantification of the impurity from the reaction mixture. | High sensitivity and specificity for accurate concentration measurement. |
Investigation of Analogues and Derivatives of this compound
Understanding the potential biological activity and toxicological profile of impurities is a critical aspect of drug safety. Future research should not be limited to the specified impurity but also extend to its potential analogues and derivatives.
Synthesis and Characterization of Analogues: A systematic investigation could involve the intentional synthesis of analogues and derivatives of this compound. This would involve modifying specific functional groups of the molecule to understand structure-activity relationships.
In Silico and In Vitro Toxicological Studies: Computational toxicology models could be employed to predict the potential toxicity of these analogues. Furthermore, in vitro assays could be developed to assess their potential for cytotoxicity, genotoxicity, and other adverse effects. A recent review highlighted the importance of in-silico toxicity studies for predicting the toxic potential of degradation products of Rosuvastatin. ijpsr.com
Pharmacological Profiling: Investigating whether these analogues possess any pharmacological activity, either similar to or different from Rosuvastatin, would be a valuable area of research. This could provide insights into their potential to interfere with the therapeutic effect of the parent drug or to exert off-target effects.
Exploration of Green Chemistry Principles in its Synthesis and Control
The application of green chemistry principles to pharmaceutical manufacturing aims to reduce the environmental impact and improve the sustainability of the process. researchgate.net For an impurity like this compound, green chemistry can play a significant role in minimizing its formation.
Greener Synthetic Routes for Rosuvastatin: Future research could focus on developing alternative synthetic routes for Rosuvastatin that inherently avoid the formation of this compound. This could involve the use of biocatalysis or other selective catalytic methods that proceed under milder reaction conditions.
Solvent and Reagent Selection: A systematic evaluation of solvents and reagents used in the current synthesis of Rosuvastatin could lead to the identification of greener alternatives that disfavor the formation of this impurity. The use of safer solvents and auxiliaries is a core principle of green chemistry. msu.edu
Waste Minimization and Impurity Prevention: By optimizing reaction conditions based on green chemistry principles, the formation of this compound can be minimized at the source. This aligns with the first principle of green chemistry, which is prevention. msu.edu Research into reaction kinetics and mechanisms can provide the necessary understanding to achieve this.
The following table outlines the twelve principles of green chemistry and their potential application to control the formation of this compound.
| Principle of Green Chemistry | Application to Control this compound Formation |
|---|---|
| 1. Prevention | Design synthetic pathways for Rosuvastatin that do not generate this impurity. |
| 2. Atom Economy | Maximize the incorporation of all materials used in the process into the final product, reducing byproducts. |
| 3. Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |
| 4. Designing Safer Chemicals | While the impurity is not the desired product, understanding its properties can inform the design of safer processes. |
| 5. Safer Solvents and Auxiliaries | Select solvents that minimize the potential for side reactions leading to the impurity's formation. |
| 6. Design for Energy Efficiency | Conduct syntheses at ambient temperature and pressure to reduce energy consumption and potentially side reactions. |
| 7. Use of Renewable Feedstocks | Explore bio-based starting materials for the synthesis of Rosuvastatin. |
| 8. Reduce Derivatives | Minimize the use of protecting groups, which can add steps and generate waste. |
| 9. Catalysis | Utilize catalytic reagents in preference to stoichiometric reagents to improve selectivity and reduce waste. |
| 10. Design for Degradation | Design chemical products to break down into innocuous substances after use. |
| 11. Real-time analysis for Pollution Prevention | Implement in-process monitoring to control and prevent the formation of the impurity. |
Q & A
Basic: What analytical methods are recommended for quantifying 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin in biological matrices?
Answer:
A validated HPLC-MS/MS protocol is optimal. Key parameters include:
- Chromatography : Use a C18 column (e.g., 150 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile and 0.1% formic acid (60:40 v/v) at 0.8 mL/min flow rate .
- Mass spectrometry : Operate in positive-ion MRM mode with collision energy of 40 eV, capillary voltage of 4,000 V, and dwell time of 200 ms. Monitor precursor-to-product ion transitions specific to the compound .
- Sample preparation : Employ protein precipitation using ice-cold acetonitrile. Validate for linearity (1–100 ng/mL), accuracy (85–115%), and precision (RSD <15%) .
Advanced: How can experimental design optimize the formulation of this compound for enhanced solubility and bioavailability?
Answer:
Use a central composite design (CCD) to evaluate critical formulation factors:
- Factors : Excipient ratios (e.g., microcrystalline cellulose vs. croscarmellose sodium), surfactant concentration, and lipid-phase composition .
- Responses : Solubility (via laser particle size analysis), dissolution rate (≥80% in 40 minutes), and tablet hardness (4–8 kp) .
- Optimization : Apply polynomial equations to balance conflicting responses (e.g., faster disintegration vs. mechanical stability). Validate using nano-emulsion TEM imaging and in vitro permeability assays .
Basic: What synthetic routes are reported for structurally related statin intermediates?
Answer:
Key steps for analogous compounds include:
- Stereoselective assembly : Use Evans’ oxazolidinone auxiliaries for chiral dihydroxyheptenoate intermediates .
- Pyrimidine coupling : React 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonamido)pyrimidine-5-carbaldehyde with a Wittig reagent to form the (2E)-alkene moiety .
- Purification : Crystallize the final product using tert-butyl methyl ether/hexane mixtures to achieve >98.6% purity .
Advanced: How can researchers resolve contradictions in pharmacokinetic (PK) data across studies?
Answer:
Follow a systematic review framework :
- Data extraction : Use PRISMA/AMSTAR guidelines to standardize inclusion criteria (e.g., RCTs in healthy adults, dose range 5–40 mg) .
- Modeling : Apply the Sheiner method to account for variability in absorption (Tmax: 3–5 hours) and hepatic OATP1B1-mediated transport .
- Covariate analysis : Adjust for factors like ethnicity (e.g., Asian vs. Caucasian CYP2C9 polymorphisms) and food effects (high-fat meals reduce Cmax by 20%) .
Basic: How to assess the stability of this compound under forced degradation conditions?
Answer:
Implement an UPLC-QbD approach :
- Degradation studies : Expose to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
- Method optimization : Use a fractional factorial design to evaluate pH (2.5–4.5), acetonitrile content (50–70%), and column temperature (25–35°C). Prioritize resolution of degradation peaks (R > 2.0) .
- Validation : Determine LOD/LOQ (<0.05% for major impurities) and confirm linearity (R² > 0.995) across 50–150% of the target concentration .
Advanced: What strategies mitigate inter-study variability in pharmacodynamic (PD) outcomes for cardiovascular biomarkers?
Answer:
- Biomarker selection : Prioritize LDL-C reduction (primary endpoint) and hsCRP (secondary endpoint) while excluding confounded markers like adiponectin .
- Dose stratification : Use adaptive trial designs to adjust doses based on baseline LDL-C (>160 mg/dL requires 20–40 mg/day) .
- Meta-analysis : Pool data using RevMan 5.0 to calculate weighted mean differences (WMD) in carotid IMT reduction (e.g., −0.12 mm, 95% CI: −0.15 to −0.09) .
Basic: How to design a physiologically based pharmacokinetic (PBPK) model for this compound?
Answer:
- Software : Use GastroPlus™ with ACAT absorption model. Input parameters: Log P 0.13, solubility 0.13 mg/mL (pH 7.0), and permeability 4.5 × 10⁻⁴ cm/s .
- Validation : Compare simulated vs. observed plasma profiles (AFE < 2.0). Adjust enterocyte OATP2B1 expression to match postprandial Cmax reductions .
- Sensitivity analysis : Identify critical variables (e.g., bile salt concentration increases bioavailability by 35% in fed state) .
Advanced: How to evaluate synergistic effects of this compound with miRNA-126 in preclinical models?
Answer:
- Study design : Induce myocardial infarction in rats (LAD ligation), administer 10 mg/kg/day compound + miRNA-126 mimic, and assess VEGF-A expression via qPCR .
- Statistical analysis : Use ANOVA with Tukey post-hoc test for infarct size reduction (p < 0.01). Apply linear regression to correlate VEGF-A levels with echocardiographic EF (%) .
- Data interpretation : Address confounding by stratifying animals based on baseline HDL-C (≥40 mg/dL shows stronger synergy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
